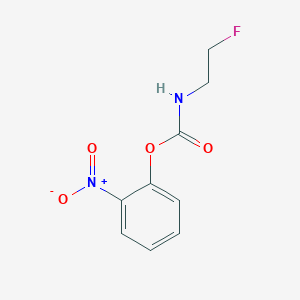
2-Nitrophenyl (2-fluoroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl (2-fluoroethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This compound is characterized by the presence of a nitro group, a phenyl ring, and a fluoroethyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl (2-fluoroethyl)carbamate typically involves the reaction of 2-nitrophenol with 2-fluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Nitrophenol+2-Fluoroethyl isocyanate→2-Nitrophenyl (2-fluoroethyl)carbamate
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Reduction: Formation of 2-amino-phenyl (2-fluoroethyl)carbamate.
Hydrolysis: Formation of 2-nitrophenol and carbamic acid.
Scientific Research Applications
2-Nitrophenyl (2-fluoroethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate compounds.
Medicine: Investigated for its potential use as a prodrug, where the carbamate moiety can be hydrolyzed to release the active drug.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl (2-fluoroethyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes by forming a covalent bond with the active site. This prevents the enzyme from carrying out its normal function, leading to a decrease in the overall activity of the enzyme. The nitro and fluoroethyl groups can also influence the compound’s reactivity and binding affinity to the target enzyme.
Comparison with Similar Compounds
2-Nitrophenyl (2-fluoroethyl)carbamate can be compared with other similar compounds such as:
2-Nitrophenyl (2-chloroethyl)carbamate: Similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can affect the compound’s reactivity and toxicity.
4-Nitrophenyl (2-fluoroethyl)carbamate: The nitro group is positioned at the para position instead of the ortho position. This can influence the compound’s electronic properties and reactivity.
2-Nitrophenyl (2-hydroxyethyl)carbamate: The fluoroethyl group is replaced with a hydroxyethyl group. This change can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in the presence of both the nitro and fluoroethyl groups, which can impart specific reactivity and binding properties that are not observed in other similar compounds.
Properties
CAS No. |
91390-32-8 |
|---|---|
Molecular Formula |
C9H9FN2O4 |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
(2-nitrophenyl) N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-4-2-1-3-7(8)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI Key |
MPBSUNQXBPLFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















